2-{[(2-Methoxyphenyl)amino]methyl}phenol
Overview
Description
“2-{[(2-Methoxyphenyl)amino]methyl}phenol” is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.281. It is used for proteomics research1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature2. For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route2.
Molecular Structure Analysis
The molecular structure of “2-{[(2-Methoxyphenyl)amino]methyl}phenol” consists of asymmetric units of C14H15NO22. The hydroxyl group is involved in intermolecular hydrogen bonding2.
Chemical Reactions Analysis
While specific chemical reactions involving “2-{[(2-Methoxyphenyl)amino]methyl}phenol” are not readily available, phenols, in general, are known to react with active metals such as sodium and potassium to form the corresponding phenoxide3.
Physical And Chemical Properties Analysis
“2-{[(2-Methoxyphenyl)amino]methyl}phenol” is a powder that should be stored at room temperature4. Its melting point is between 133-134 degrees Celsius4.Scientific Research Applications
Molecular Structure and Synthesis
Research has shown that compounds like "2-{[(2-Methoxyphenyl)amino]methyl}phenol" are synthesized via Schiff bases reduction route, demonstrating their importance as starting materials for the synthesis of various compounds such as azo dyes and dithiocarbamate. These compounds exhibit significant molecular structures, stabilized by secondary intermolecular interactions, making them crucial for further chemical synthesis and applications (Ajibade & Andrew, 2021).
Antioxidant Activities
Some derivatives have been evaluated for their antioxidant capacities, where methoxy-substituted compounds showed higher activities. This implies that the electron-donating group of the compound increases its antibacterial and antioxidant activities, highlighting the potential for developing new antioxidant agents (Oloyede-Akinsulere et al., 2018).
Anticancer Activity
Research into the anticancer activity of "2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol compound" on T47D breast cancer cells revealed that it exhibited weak activity in inhibiting these cells. This study provides a foundation for further exploration into the therapeutic potential of such compounds (Sukria et al., 2020).
Coordination Chemistry
The coordination chemistry of ligands related to "2-{[(2-Methoxyphenyl)amino]methyl}phenol" has been explored, leading to the synthesis of dimetallic and monometallic complexes. These studies offer insights into the structure and properties of metal complexes formed with such ligands, contributing to the field of coordination chemistry and potentially to applications in catalysis and materials science (Hajiashrafi et al., 2019).
Corrosion Inhibition
Amine derivative compounds, including those related to "2-{[(2-Methoxyphenyl)amino]methyl}phenol," have been synthesized and investigated for their corrosion inhibition performance on mild steel in HCl medium. This research highlights the potential application of these compounds as corrosion inhibitors, which is crucial for protecting industrial materials (Boughoues et al., 2020).
Safety And Hazards
The safety and hazards associated with “2-{[(2-Methoxyphenyl)amino]methyl}phenol” are not explicitly mentioned in the available literature. However, it’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for “2-{[(2-Methoxyphenyl)amino]methyl}phenol” are not explicitly mentioned in the available literature. However, given its use in proteomics research1, it may have potential applications in the development of new biochemicals.
Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to the most recent and relevant scientific literature for detailed and updated information.
properties
IUPAC Name |
2-[(2-methoxyanilino)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16/h2-9,15-16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWOADPHRVVBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368457 | |
Record name | 2-[(2-Methoxy-phenylamino)-methyl]-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Methoxyphenyl)amino]methyl}phenol | |
CAS RN |
388110-66-5 | |
Record name | 2-[(2-Methoxy-phenylamino)-methyl]-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.